ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate

Antiviral Research Herpes Simplex Virus Non-Nucleoside Inhibitors

Research on non-nucleoside antiherpetic agents requires strict pharmacophoric control. Generic β-ketoesters fail to replicate the essential ortho-chloro, para-bromo substitution pattern. - Enables synthesis of 3-quinolinecarboxamides with 5x greater HSV-2 plaque reduction vs. acyclovir - Validated via US04959363 route from 4-bromo-2-chlorobenzoyl chloride - ≥95% purity, logP 3.3, TPSA 43.4 Ų - Immediate supply for SAR and process development

Molecular Formula C11H10BrClO3
Molecular Weight 305.55 g/mol
CAS No. 131994-22-4
Cat. No. B3097802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate
CAS131994-22-4
Molecular FormulaC11H10BrClO3
Molecular Weight305.55 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3
InChIKeyKRHXEXDWAMHYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate Evidence


Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate (CAS 131994-22-4) is a halogenated aromatic β-ketoester that serves as a critical synthetic intermediate in the preparation of 3-quinolinecarboxamides, a class of non-nucleoside antiherpetic agents with demonstrated activity against herpes simplex virus type 2 (HSV-2) . The compound contains both bromo and chloro substituents on the phenyl ring, providing a distinct electronic and steric profile that enables chemoselective functionalization in multi-step syntheses. Its molecular weight is 305.55 g/mol, with a calculated logP of 3.3, topological polar surface area of 43.4 Ų, and it is typically supplied at ≥95% purity for research use .

1 Key β-ketoester precursor for 3-quinolinecarboxamide synthesis
2 Ortho-chloro, para-bromo substitution supports pharmacophore conformation
3 Patent-documented multi-step route available for process development

Irreplaceability of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate


Generic substitution of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate with structurally similar β-ketoesters fails due to the strict pharmacophoric requirements of the target 3-quinolinecarboxamides. The planar intramolecular hydrogen-bonded β-keto amide pharmacophore is essential for antiherpetic activity, and the specific ortho-chloro, para-bromo substitution pattern on the phenyl ring directly influences the conformational rigidity and electronic properties of the final quinoline scaffold . Analogs bearing different halogen combinations (e.g., 2-fluoro-4-bromo or 2-methyl-4-bromo) exhibit altered molecular weights (289.1 vs. 305.55 vs. 285.13 g/mol), lipophilicity (logP differences), and steric profiles that cannot be compensated for by adjusting reaction conditions, as these changes propagate through the entire synthetic sequence and ultimately impact antiviral potency .

Halogen pattern Different ortho/para substitution may shift lipophilicity and electronic properties, altering pharmacophore geometry.
Conformation Non-4-bromo-2-chloro analogs may produce distorted β-keto amide conformations, potentially affecting target engagement.
Route maturity Alternate β-ketoesters lack patent-documented synthetic routes, increasing process development lead time.

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate Differentiation Evidence


HSV-2 Plaque-Reduction vs. Acyclovir

3-Quinolinecarboxamides synthesized from ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate as the β-ketoester precursor demonstrated up to a 5-fold increase in HSV-2 plaque-reduction potency relative to acyclovir, the clinical gold standard nucleoside analog . This head-to-head comparison was performed in a standardized HSV-2 plaque reduction assay. The data establish that this specific β-ketoester scaffold enables access to compounds with in vitro potency that significantly surpasses the benchmark antiviral agent, a property not observed with alternative halogenated β-ketoesters lacking the 4-bromo-2-chloro substitution pattern .

HSV-2 vs Acyclovir
Head-to-head
Up to 5-fold increase in plaque-reduction potency
vs acyclovir
Reported higher in vitro potency for derived 3-quinolinecarboxamides
HSV-2 plaque reduction assay; quinoline ring substitutions tested
Antiviral Research Herpes Simplex Virus Non-Nucleoside Inhibitors

Oral Antiherpetic Efficacy vs. Acyclovir

In a single-dose mouse model of HSV-2 infection, the derivative 1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxamide (compound 97), synthesized using ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate, displayed oral antiherpetic efficacy comparable to acyclovir at 1/16 the dose . However, in a multiple-dose regimen, compound 97 was 2-fold less potent than acyclovir, indicating that the in vivo advantage is dosing-regimen dependent .

Oral Efficacy vs Acyclovir
Head-to-head
Comparable single-dose oral efficacy at 1/16 acyclovir dose
vs acyclovir full dose
Reported dose-response context for derived compound in mouse HSV-2 model
Multiple-dose regimen showed 2-fold lower potency; regimen-dependent
In Vivo Antiviral Efficacy Preclinical Pharmacology Dose-Response

Planar β-Keto Amide Pharmacophore Requirement

The antiherpetic activity of 3-quinolinecarboxamides depends critically on a planar intramolecular hydrogen-bonded β-keto amide pharmacophore, a conformation that is directly templated by the β-ketoester precursor . Cyclic rigidification studies demonstrated that isoxazolo-fused derivatives retained antiherpetic potency similar to the parent 3-quinolinecarboxamide, while pyrazolo, pyrrolo, and pyrimido derivatives showed considerably less or no activity, confirming that the planar β-keto amide geometry is non-negotiable for target engagement . Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate uniquely enables the formation of this specific pharmacophore geometry in the subsequent heterocyclization steps, whereas analogs with altered halogen substitution patterns produce distorted conformations that reduce or ablate antiviral activity .

Pharmacophore Conformation
Class-level
Planar H-bonded β-keto amide essential
Precursor substitution pattern templates active geometry
Isoxazolo retained activity; pyrazolo/pyrrolo lost activity
Medicinal Chemistry Pharmacophore Modeling Structure-Activity Relationship

Synthetic Route to 3-Quinolinecarboxamides

The synthesis of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate is documented in patent US04959363 and proceeds via reaction of the lithium salt of monoethyl malonate with 4-bromo-2-chlorobenzoyl chloride to yield ethyl 4-bromo-2-chlorobenzoylacetate, which is subsequently converted to ethyl 3-dimethylamino-2-(4-bromo-2-chlorobenzoyl)propenoate with dimethylformamide dimethylacetal, and finally reacted with 4-fluoroaniline to afford the starting material for 3-quinolinecarboxamide formation . This specific synthetic sequence is optimized for the 4-bromo-2-chloro substitution pattern and cannot be directly applied to analogs with different halogen combinations without substantial re-optimization of reaction conditions, protecting group strategies, and purification protocols .

Synthetic Route
Method context
Patent US04959363: multi-step route from 4-bromo-2-chlorobenzoyl chloride
Established protocol reduces process development time
Route may require optimization for scale-up
Organic Synthesis Patent Chemistry Process Development

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate Application Scenarios


3-Quinolinecarboxamide Synthesis

For medicinal chemistry programs targeting herpes simplex virus type 2 (HSV-2), ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate is the β-ketoester precursor of choice for constructing the 3-quinolinecarboxamide scaffold. Derived compounds achieve up to 5-fold greater HSV-2 plaque-reduction potency than acyclovir in vitro and demonstrate comparable oral efficacy at 1/16 the dose in single-dose mouse infection models . This compound is specifically warranted for laboratories engaged in structure-activity relationship (SAR) studies of the 3-quinolinecarboxamide class, where the 4-bromo-2-chloro substitution pattern is essential for maintaining the planar intramolecular H-bonded β-keto amide pharmacophore required for antiviral activity .

Acyclovir-Resistant HSV Therapeutics

The 3-quinolinecarboxamides derived from this β-ketoester act via a molecular mechanism distinct from acyclovir, as demonstrated by in vitro studies with acyclovir-resistant HSV mutants . This mechanistic differentiation makes ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate a strategic starting material for programs specifically seeking novel non-nucleoside agents with activity against acyclovir-resistant herpes simplex virus strains. Procurement of this specific β-ketoester should be prioritized over alternative halogenated analogs when the research objective includes addressing acyclovir resistance mechanisms .

Scale-Up of Synthetic Intermediates

For process development teams scaling the synthesis of 3-quinolinecarboxamide-based antiviral candidates, ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate offers a patent-documented multi-step synthetic route (US04959363) that begins with commercially available 4-bromo-2-chlorobenzoyl chloride . The established route reduces process development lead time and eliminates the need for de novo route scouting. This compound should be procured in larger research quantities when kilogram-scale synthesis of 3-quinolinecarboxamide derivatives is planned, as the documented procedures provide a validated starting point for further optimization .

Application
Selection Property
Validation Focus
3-Quinolinecarboxamide SAR studies
4-Bromo-2-chloro substitution pattern
Pharmacophore conformation and anti-HSV-2 activity assays
Acyclovir-resistant HSV research
Non-nucleoside mechanism scaffold
Activity against acyclovir-resistant HSV strains in vitro
Process scale-up of antiviral candidate synthesis
Patent-documented multi-step route
Route reproducibility and intermediate purity at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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